3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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Overview
Description
3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a complex organic compound belonging to the class of benzoxazepine derivatives. This compound features a unique structure that includes a methoxy group, a dihydrobenzo[f][1,4]oxazepine core, and a propan-1-amine side chain. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazepine ring can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and hypnotic effects.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as epilepsy.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, benzoxazepine derivatives have been shown to interact with neurotransmitter receptors and ion channels, modulating neuronal activity and exerting anticonvulsant effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have shown anticonvulsant and hypnotic activities.
6-Alkoxy-3,4-dihydro-2(1H)-quinolinone derivatives: Known for their anticonvulsant properties.
Uniqueness
3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine stands out due to its unique combination of a methoxy group, a dihydrobenzo[f][1,4]oxazepine core, and a propan-1-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-5-2-4-11-10-15(7-3-6-14)8-9-17-13(11)12/h2,4-5H,3,6-10,14H2,1H3 |
InChI Key |
JLKVQTVNBMNASZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCCN(C2)CCCN |
Origin of Product |
United States |
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